2-Bromophenyl-(2-chloro-4-fluorobenzyl)ether
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Overview
Description
2-Bromophenyl-(2-chloro-4-fluorobenzyl)ether is a chemical compound characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a fluorobenzyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl-(2-chloro-4-fluorobenzyl)ether typically involves the reaction of 2-bromophenol with 2-chloro-4-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenyl-(2-chloro-4-fluorobenzyl)ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield phenolic derivatives or carboxylic acids.
Reduction: Reduction reactions can produce corresponding alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl ethers or amines.
Scientific Research Applications
2-Bromophenyl-(2-chloro-4-fluorobenzyl)ether has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
2-Bromophenyl-(2-chloro-4-fluorobenzyl)ether can be compared with other similar compounds, such as 2-Bromophenyl-(2-chloro-6-fluorobenzyl)ether and 2-Bromophenyl-(2-chloro-3-fluorobenzyl)ether. These compounds share structural similarities but differ in the position of the fluorine atom on the benzyl group. The uniqueness of this compound lies in its specific arrangement of halogen atoms, which can influence its reactivity and applications.
Comparison with Similar Compounds
2-Bromophenyl-(2-chloro-6-fluorobenzyl)ether
2-Bromophenyl-(2-chloro-3-fluorobenzyl)ether
2-Bromophenyl-(2-fluorobenzyl)ether
2-Bromophenyl-(2-chlorobenzyl)ether
This comprehensive overview provides a detailed understanding of 2-Bromophenyl-(2-chloro-4-fluorobenzyl)ether, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-bromophenoxy)methyl]-2-chloro-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-11-3-1-2-4-13(11)17-8-9-5-6-10(16)7-12(9)15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJNRQDUNNLQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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